3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-diethylbenzenesulfonamide
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Overview
Description
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-diethylbenzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-diethylbenzenesulfonamide typically involves multi-step reactions starting from readily available precursors One common approach involves the initial formation of the imidazo[1,2-a]pyridine core through a cyclization reaction
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the reaction of 2-aminopyridine with an α-bromoketone under mild conditions.
Introduction of Chloro Substituent: The chloro group can be introduced via a halogenation reaction using reagents such as N-chlorosuccinimide (NCS) or thionyl chloride (SOCl2).
Attachment of Benzenesulfonamide Group: The final step involves the sulfonylation of the imidazo[1,2-a]pyridine intermediate with N,N-diethylbenzenesulfonamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOMe, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-diethylbenzenesulfonamide is unique due to its combination of the imidazo[1,2-a]pyridine core with a benzenesulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.
Properties
Molecular Formula |
C17H18ClN3O2S |
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Molecular Weight |
363.9 g/mol |
IUPAC Name |
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C17H18ClN3O2S/c1-3-21(4-2)24(22,23)15-7-5-6-13(10-15)16-12-20-11-14(18)8-9-17(20)19-16/h5-12H,3-4H2,1-2H3 |
InChI Key |
JPTMNUFKJOFRPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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